1-Allyl-3,7-dimethyl-8-sulfophenylxanthine

Adenosine Receptor A2 Antagonist Receptor Selectivity

Select this weak, water-soluble A2 antagonist for radioligand binding and washout assays. Its 8-(p-sulfophenyl) substituent ensures aqueous solubility without co-solvents, and its low potency prevents irreversible blockade. Differentiates from non-sulfonated analogs in SAR studies. Sourced as a white to off-white solid for immediate research use.

Molecular Formula C16H16N4O5S
Molecular Weight 376.4 g/mol
CAS No. 149981-25-9
Cat. No. B014050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
CAS149981-25-9
Synonyms4-[2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1-(2-propenyl)-1H-purin-8-yl]benzenesulfonic Acid; 
Molecular FormulaC16H16N4O5S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C
InChIInChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25)
InChIKeyCDMZOKMMANFJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9) Procurement Guide: A Weak, Water-Soluble A2 Adenosine Antagonist


1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9), a xanthine derivative with the molecular formula C16H16N4O5S and a molecular weight of approximately 376.39 g/mol, is a weak, water-soluble competitive antagonist at adenosine A2 receptors [1]. Its structure features an 8-(p-sulfophenyl) substituent, which confers enhanced aqueous solubility relative to non-sulfonated analogs and is a key determinant of its modest receptor affinity [2]. This compound is supplied as a white to off-white solid with a melting point exceeding 300°C, suitable for biochemical and pharmacological investigations where controlled, low-potency adenosine receptor blockade is required.

Why 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9) Cannot Be Replaced by Other Xanthine-Based Adenosine Antagonists


Xanthine-based adenosine receptor antagonists exhibit wide variations in receptor subtype selectivity, affinity, and physicochemical properties due to subtle differences in N-alkylation and C-8 aryl substitution patterns [1]. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine occupies a unique niche as a weak A2-preferring antagonist with high water solubility—a profile not replicated by close analogs. For instance, its non-sulfonated counterpart, 1-allyl-3,7-dimethyl-8-phenylxanthine, is a micromolar A1 antagonist with poor aqueous solubility , while other sulfophenylxanthines like DPSPX (1,3-dipropyl-8-sulfophenylxanthine) are non-selective antagonists with nanomolar affinity [2]. Simply substituting one xanthine for another without considering these quantitative differences can lead to unintended receptor engagement, altered solubility behavior, and misinterpretation of experimental results.

Quantitative Differentiators for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9) vs. Closest Analogs


Receptor Subtype Selectivity: Weak A2 Preference vs. 1-Allyl-3,7-dimethyl-8-phenylxanthine (A1-Selective)

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is characterized as a weak A2 adenosine receptor antagonist [1]. In contrast, its close structural analog, 1-allyl-3,7-dimethyl-8-phenylxanthine (lacking the p-sulfo group), exhibits preferential binding to A1 adenosine receptors with Ki values of 9 μM at rat A1, 11.4 μM at human A2α, and 12 μM at rat A2A . The introduction of the 8-(p-sulfophenyl) substituent shifts the selectivity profile away from A1 toward A2, albeit with a concomitant reduction in overall affinity as established by Jacobson et al. (1993) [2].

Adenosine Receptor A2 Antagonist Receptor Selectivity Xanthine Derivatives

Aqueous Solubility: Sulfonate-Enabled Water Solubility vs. Non-Sulfonated 8-Phenylxanthine Analogs

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is explicitly described as a water-soluble compound, a property conferred by the ionizable p-sulfophenyl group at the C-8 position [1][2]. In contrast, its non-sulfonated counterpart, 1-allyl-3,7-dimethyl-8-phenylxanthine, lacks this polar substituent and exhibits significantly lower aqueous solubility, typically requiring organic co-solvents such as DMSO for dissolution . The sulfonate moiety enables direct dissolution in aqueous buffers, facilitating use in cell-based assays, tissue bath experiments, and in vivo studies without the confounding effects of organic solvents.

Water Solubility Sulfophenylxanthine Formulation In Vitro Assays

Reduced Affinity Due to p-Sulfo Substitution: Class-Level SAR Differentiating from High-Affinity Sulfophenylxanthines

A comprehensive structure-activity relationship study by Jacobson et al. (1993) established that an aryl p-sulfo substituent reduces the affinity of all 8-phenylxanthines at both A1- and A2a-adenosine receptors [1]. This class-level finding explains why 1-allyl-3,7-dimethyl-8-sulfophenylxanthine is classified as a 'weak' antagonist, in stark contrast to 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), which despite also bearing a p-sulfo group, maintains nanomolar affinity (A1 Ki = 568 ± 118 nM; A2A Ki = 710 ± 126 nM) due to its 1,3-dipropyl substitution pattern [2]. The combination of the allyl/methyl N-substitution and the p-sulfo group in the target compound yields a uniquely low-potency A2 antagonist profile not achieved by other sulfophenylxanthines.

Structure-Activity Relationship 8-Phenylxanthine Sulfonate Substituent Binding Affinity

UV Spectral Fingerprint for Identity Confirmation and Purity Assessment

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine exhibits a characteristic UV absorption profile in methanol with λmax values (and log ε) at 203 nm (4.45), 239 nm (4.34), and 301 nm (4.26) [1]. These spectral features differ from those of structurally related 8-phenylxanthines lacking the sulfonate group, which typically show different absorption maxima and extinction coefficients due to altered conjugation. For example, 8-(p-sulfophenyl)theophylline (8-SPT) displays distinct UV characteristics that reflect its different N-alkylation pattern [2].

UV Spectroscopy Quality Control Identity Verification Analytical Chemistry

In Vivo Functional Activity in Chronic Electroconvulsive Seizure (ECS) Model

In a rat model of chronic electroconvulsive seizures (ECS), 1-allyl-3,7-dimethyl-8-p-sulfophenylxanthine, administered as an A2A antagonist, demonstrated reduced proconvulsant activity after nine daily ECS treatments [1]. This functional effect was observed alongside an A1 antagonist (8-cyclopentyl-1,3-dipropylxanthine), which also showed reduced proconvulsant activity under the same conditions. The study provides in vivo evidence that this compound engages adenosine A2A receptors in a behaviorally relevant manner following chronic seizure induction, distinguishing it from A1-selective tools and non-selective xanthines that may produce different behavioral outcomes.

Neuropharmacology Electroconvulsive Seizure A2A Antagonist Proconvulsant Activity

High-Value Application Scenarios for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9) Based on Quantitative Evidence


In Vitro A2 Adenosine Receptor Pharmacology Studies Requiring Weak, Reversible Antagonism

Use 1-allyl-3,7-dimethyl-8-sulfophenylxanthine as a tool compound in radioligand binding assays, cAMP accumulation assays, or functional cellular assays (e.g., CRE-reporter gene systems) when a weak, water-soluble A2 adenosine receptor antagonist is required. Its low potency minimizes the risk of irreversible or prolonged receptor blockade, making it suitable for washout experiments and for studies where partial antagonism is desired [1]. The water solubility of the compound allows for direct addition to aqueous assay buffers without organic co-solvents, reducing potential solvent artifacts [2].

In Vivo Neuropharmacology Studies of Adenosine Receptor Plasticity Following Chronic Seizure Paradigms

Employ 1-allyl-3,7-dimethyl-8-sulfophenylxanthine in rodent models of chronic electroconvulsive seizures (ECS) or other chronic neurological interventions to investigate adenosine A2A receptor-mediated changes in seizure susceptibility, neuroprotection, or behavioral outcomes [3]. The compound's demonstrated ability to reveal altered proconvulsant responses following chronic ECS makes it a valuable tool for probing adenosine receptor plasticity in the CNS.

Comparative Selectivity Profiling of Adenosine Receptor Subtype-Selective Antagonists

Utilize 1-allyl-3,7-dimethyl-8-sulfophenylxanthine as a reference weak A2-preferring antagonist in panels of adenosine receptor antagonists (e.g., alongside DPCPX for A1, MRS-1754 for A2B, MRS-1220 for A3) to establish selectivity fingerprints for novel compounds or to validate the functional expression of A2 receptors in recombinant or native systems [1]. Its distinct selectivity profile—weak A2 bias versus the A1 bias of its non-sulfonated analog—provides a critical comparator for SAR studies of 8-phenylxanthine derivatives [4].

Analytical Method Development and Quality Control of Sulfophenylxanthine Derivatives

Apply 1-allyl-3,7-dimethyl-8-sulfophenylxanthine as a reference standard for HPLC method development, UV spectrophotometric calibration, or LC-MS analysis of sulfophenylxanthine-containing samples. Its well-defined UV absorption maxima (203 nm, 239 nm, 301 nm in methanol) and high melting point (>300°C) provide robust parameters for identity verification and purity assessment . The compound's water solubility also facilitates preparation of aqueous calibration standards.

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